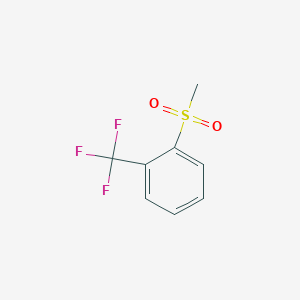

1-Methylsulfonyl-2-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Methylsulfonyl-2-(trifluoromethyl)benzene” is a chemical compound that likely contains a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with a methylsulfonyl group (CH3-SO2-) at one position and a trifluoromethyl group (CF3-) at another position .

Molecular Structure Analysis

The molecular structure of “1-Methylsulfonyl-2-(trifluoromethyl)benzene” would be based on the benzene ring, with the methylsulfonyl and trifluoromethyl groups attached at the 1 and 2 positions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methylsulfonyl-2-(trifluoromethyl)benzene” would depend on its specific structure. Factors that could influence its properties include the presence of the benzene ring, the methylsulfonyl group, and the trifluoromethyl group .Aplicaciones Científicas De Investigación

Direct and Mild Formylation of Benzenes

A method for the direct and mild formylation of benzenes using dichloromethyl methyl ether and silver trifluoromethanesulfonate has been developed. This process effectively formylates various substituted benzenes under low-temperature conditions without affecting the protecting groups on the phenolic hydroxyl group, showcasing a potential application of trifluoromethylated compounds in synthetic chemistry (Ohsawa et al., 2013).

Alkylation of Benzene with Cyclic Ethers

Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with cyclic ethers, leading to the formation of phenyl-substituted compounds and bicyclic compounds through Friedel–Crafts-type mono- and dialkylation. This research indicates the role of trifluoromethylated compounds in facilitating electrophilic cyclialkylative ring closure reactions (Molnár et al., 2003).

Conversion of Thioglycosides to Glycosyl Triflates

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride activates thioglycosides, leading to their rapid conversion to glycosides. This method demonstrates the utility of trifluoromethylated compounds in glycosidic linkage formation, providing a metal-free option for such transformations (Crich & Smith, 2001).

Synthesis of Diazadihydroacenaphthylene Derivatives

In trifluoromethanesulfonic acid, benzylamino-methylthio-nitroethene derivatives form hydroxynitrilium ions, leading to the formation of new diazadihydroacenaphthylene derivatives with an isoxazoline ring. This showcases the reactivity of trifluoromethylated compounds under superacidic conditions for novel organic syntheses (Soro et al., 2006).

Separation of Aromatic Hydrocarbons from Alkanes

The ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide has been used for the selective removal of benzene from mixtures with hexane. This application highlights the use of trifluoromethylated compounds in enhancing the efficiency of liquid extraction processes for separating aromatic compounds from alkanes (Arce et al., 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-methylsulfonyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2S/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHRWZMPFYOREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylsulfonyl-2-(trifluoromethyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2699784.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate](/img/no-structure.png)

![1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole](/img/structure/B2699792.png)

![3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2699796.png)

![3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2699797.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2699800.png)

![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2699802.png)

![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)